6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride
Description
Properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHSTNTYZXUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2,3-Dimethoxyphenol
A critical step involves brominating the phenolic ring to introduce a bromomethyl group at the 6-position. This is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under radical initiation conditions. For example, in a procedure analogous to the bromination of 4,5-dimethyl-1,3-dioxol-2-one, a mixture of 2,3-dimethoxyphenol, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed to yield 6-bromomethyl-2,3-dimethoxyphenol.
Table 1: Bromination Optimization
| Condition | Yield | Catalyst | Solvent | Temperature |
|---|---|---|---|---|
| NBS, AIBN, 16 h reflux | 90% | AIBN | CCl₄ | 80°C |
| NBS, light, 12 h | 75% | None | CH₂Cl₂ | RT |
Radical-initiated bromination ensures regioselectivity at the 6-position due to steric and electronic effects of the methoxy groups.
Alkylation of 4-Benzylpiperazine
The bromomethyl intermediate is subsequently reacted with 4-benzylpiperazine to form the target ether linkage. This nucleophilic substitution proceeds via an SN2 mechanism , facilitated by polar aprotic solvents and elevated temperatures.
Reaction Conditions and Solvent Effects
In a representative protocol, 6-bromomethyl-2,3-dimethoxyphenol is combined with 4-benzylpiperazine in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Triethylamine (TEA) is added to scavenge HBr, driving the reaction to completion.
Table 2: Alkylation Efficiency
| Solvent | Base | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DMF | TEA | 80°C | 24 | 85% |
| THF | K₂CO₃ | 60°C | 48 | 70% |
DMF outperforms tetrahydrofuran (THF) due to its superior ability to solubilize both aromatic and amine components.
Dihydrochloride Salt Formation
The final step involves converting the free base to its dihydrochloride salt for enhanced stability and solubility. This is achieved by treating the compound with hydrochloric acid (HCl) in an anhydrous ethanol or diethyl ether solvent system.
Acidification and Crystallization
A saturated HCl solution in ethanol is added dropwise to a cooled (0–5°C) solution of 6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol. The precipitate is filtered, washed with cold ether, and recrystallized from ethanol/water (1:1) to yield the dihydrochloride salt.
Key Characterization Data
-
Melting Point : 215–217°C (decomposition)
-
¹H NMR (D₂O) : δ 7.32–7.25 (m, 5H, Ar-H), 6.45 (s, 1H, phenolic-H), 3.88 (s, 6H, OCH₃), 3.72 (s, 2H, CH₂N), 3.50–3.20 (m, 8H, piperazine-H).
Alternative Pathways and By-Product Mitigation
Reductive Amination Approach
An alternative route involves reductive amination of 6-formyl-2,3-dimethoxyphenol with 4-benzylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids bromination, it suffers from lower yields (60–65%) due to competing imine formation.
Purification Challenges
Column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH) is required to separate unreacted 4-benzylpiperazine and dimeric by-products. Recrystallization from ethyl acetate/hexane further enhances purity.
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors are employed to improve heat transfer and reduce reaction times. A patent describes a telescoped process where bromination and alkylation are performed in sequence without isolating intermediates, achieving an overall yield of 78%.
Table 3: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 10 g | 1 kg | 100 kg |
| Reaction Time | 24 h | 18 h | 12 h |
| Purity (HPLC) | 98% | 97% | 95% |
Chemical Reactions Analysis
Types of Reactions
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from the synthesis methodology described in , which involves Co(ClO₄)₂·6H₂O, malonic acid dihydrazide, and 2-(diphenylphosphino)benzaldehyde in methanol with HClO₄. Below is a comparative analysis based on synthesis and structural features:
Key Observations:
Structural Differences: The target compound contains a phenolic and piperazine-based structure, whereas Compound 1 in features a phosphine-rich heterocyclic system. Piperazine derivatives are often associated with CNS activity, while phosphocinium compounds (like Compound 1) may have applications in coordination chemistry or catalysis .
Synthetic Complexity :
- Compound 1’s synthesis required cobalt perchlorate and harsh acidic conditions (HClO₄), resulting in low yields. By contrast, the dihydrochloride salt of the target compound likely employs milder HCl for protonation, though exact synthetic details are unavailable.
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack direct data on the target compound’s synthesis, bioactivity, or analogs. focuses on a structurally unrelated compound, limiting comparative depth.
- Inferred Properties : The dihydrochloride salt form suggests improved aqueous solubility over freebase analogs, a common strategy for drug development. Piperazine derivatives often exhibit tunable pharmacokinetics, but specific ADMET data are absent.
Biological Activity
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a piperazine ring, which is known for its pharmacological significance, particularly in developing drugs targeting various diseases.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Piperazine moiety : Provides a scaffold for interaction with biological targets.
- Dimethoxyphenol group : Contributes to the compound's lipophilicity and potential for receptor binding.
Biological Activity Overview
Research studies have indicated that this compound exhibits a range of biological activities, including antiviral, antibacterial, and anticancer properties. Below is a summary of its effects based on recent research findings.
Antiviral Activity
A significant area of research has focused on the compound's potential as an antiviral agent. Studies have demonstrated that derivatives of this compound can inhibit viral entry, particularly against the Ebola virus. For instance, compounds structurally related to this piperazine derivative showed effective inhibition with an EC50 value as low as 0.64 µM and selectivity indices indicating favorable therapeutic windows .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, specific modifications to the piperazine ring have resulted in compounds with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of piperazine derivatives is well-documented. The target compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cellular signaling pathways critical for cancer cell survival .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine ring or the phenolic part can significantly alter its pharmacological profile:
- Substituents on the piperazine ring : The presence of different substituents can enhance binding affinity to specific receptors.
- Dimethoxy groups : These groups increase lipophilicity and improve membrane permeability.
Q & A
Q. What are the established synthetic routes for 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride, and what are the critical parameters influencing yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the phenolic core followed by coupling with a benzyl-piperazine derivative. Key steps include:
- Methylation and demethylation to introduce methoxy groups at specific positions.
- Mannich reaction or nucleophilic substitution to attach the piperazinyl-methyl moiety.
- Hydrochloride salt formation for stabilization.
Critical parameters include reaction temperature (optimized between 50–60°C for coupling steps), solvent polarity (e.g., methanol or DMF), and stoichiometric ratios of precursors to avoid side reactions. Purification via column chromatography or recrystallization is essential for high purity (>95%) .
Q. How can the compound's structural integrity be verified post-synthesis?
Analytical validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integrity.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C₂₀H₂₅N₂O₃⁺: 365.18).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Respiratory protection: Use NIOSH-certified P95 respirators for particulate filtration or CEN-approved ABEK-P2 filters for vapor protection.
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
- Waste disposal: Neutralize acidic byproducts before disposal in accordance with OSHA guidelines .
Advanced Research Questions
Q. How do structural modifications to the benzyl-piperazine moiety affect the compound's binding affinity to kinase targets?
Structure-activity relationship (SAR) studies reveal:
- Substitution at the benzyl group (e.g., halogenation or electron-withdrawing groups) enhances kinase inhibition by modulating hydrophobic interactions.
- Piperazine ring expansion (e.g., replacing piperazine with homopiperazine) alters conformational flexibility, impacting target selectivity.
- Methylation of the piperazine nitrogen reduces off-target binding to serotonin receptors. Computational docking (e.g., AutoDock Vina) and in vitro kinase assays (IC₅₀ measurements) are used to validate these effects .
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Discrepancies often arise from differences in metabolic pathways or bioavailability. Methodological strategies include:
- Comparative pharmacokinetic studies: Measure plasma half-life, tissue distribution, and metabolite profiles using LC-MS/MS.
- Species-specific toxicity assays: Test on multiple animal models (e.g., rodents vs. primates) to identify metabolic variations.
- Mechanistic toxicology: Use RNA-seq or proteomics to identify toxicity pathways (e.g., oxidative stress biomarkers like glutathione depletion) .
Q. What methodological approaches are used to assess the compound's stability in different pharmaceutical formulations?
- Accelerated stability testing: Expose formulations to 40°C/75% RH for 6 months and monitor degradation via HPLC.
- pH-dependent solubility studies: Evaluate stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
- Excipient compatibility testing: Screen with common agents (e.g., lactose, PEG) using differential scanning calorimetry (DSC) to detect interactions.
- Light exposure assays: Use ICH Q1B guidelines to assess photodegradation .
Q. What computational tools are recommended for predicting the compound's interaction with cytochrome P450 enzymes?
- Molecular dynamics simulations (MD): Predict binding modes using software like GROMACS or AMBER.
- QSAR models: Train on datasets of known CYP3A4/2D6 substrates to estimate metabolic liability.
- Docking software (e.g., Schrödinger Glide): Screen for active-site interactions with heme iron or key residues (e.g., Phe304 in CYP3A4) .
Data Contradiction and Validation
Q. How should researchers address variability in IC₅₀ values across cell-based assays?
- Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum concentrations.
- Control for solvent effects: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Replicate with orthogonal assays: Confirm results using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
